molecular formula C11H16O5 B8512597 2-(3,4,5-Trimethoxyphenoxy)ethanol

2-(3,4,5-Trimethoxyphenoxy)ethanol

Cat. No.: B8512597
M. Wt: 228.24 g/mol
InChI Key: KTMMULYKELEEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trimethoxyphenoxy)ethanol is a chemical compound of interest in organic and medicinal chemistry research. It features a phenolic ether structure combining a 3,4,5-trimethoxyphenyl group with an ethanol moiety. This structure is related to other biologically active trimethoxy-substituted compounds, suggesting potential value as a synthetic intermediate or building block in the development of novel molecules . The 3,4,5-trimethoxyphenyl group is a common pharmacophore found in various natural products and synthetic compounds being investigated for a range of activities. The phenoxyethanol portion of the molecule is known to exhibit preservative and antimicrobial properties in other contexts . Researchers may explore the application of 2-(3,4,5-Trimethoxyphenoxy)ethanol in the synthesis of more complex chemical entities, or study its own intrinsic properties in various biochemical and pharmacological assays. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenoxy)ethanol

InChI

InChI=1S/C11H16O5/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3

InChI Key

KTMMULYKELEEGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCCO

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules
2-(3,4,5-Trimethoxyphenoxy)ethanol serves as an intermediate in the synthesis of complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry. The compound's methoxy groups enhance its reactivity and stability, facilitating further transformations in synthetic pathways.

Reactivity Studies
Research has shown that 2-(3,4,5-Trimethoxyphenoxy)ethanol exhibits specific reactivity patterns when subjected to different reagents. For instance, studies involving its reaction with oxidizing agents have revealed insights into the compound's stability and potential degradation products. This information is crucial for understanding the compound's behavior under various conditions and for optimizing its use in synthetic applications.

Biological Applications

Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activities. In vitro studies have demonstrated that 2-(3,4,5-Trimethoxyphenoxy)ethanol can inhibit the growth of certain bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Research
Recent studies have explored the anticancer potential of 2-(3,4,5-Trimethoxyphenoxy)ethanol. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition. This property positions it as a candidate for further development in cancer therapeutics.

Medicinal Applications

Therapeutic Agent Development
Due to its structural similarities with known bioactive compounds, 2-(3,4,5-Trimethoxyphenoxy)ethanol is being evaluated for its therapeutic potential. Research focuses on its ability to act as a beta-receptor agonist or antagonist, which could have implications in treating cardiovascular diseases and other conditions where beta-receptor modulation is beneficial.

Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of 2-(3,4,5-Trimethoxyphenoxy)ethanol. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's.

Industrial Applications

Pharmaceutical Manufacturing
In the pharmaceutical industry, 2-(3,4,5-Trimethoxyphenoxy)ethanol is utilized as a precursor in the synthesis of various drugs. Its unique chemical properties allow for the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Material Science
The compound is also being explored for applications in material science. Its ability to form stable complexes with metals suggests potential uses in developing new materials with specific electronic or optical properties.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityInhibition of bacterial growth was observed; effective against Gram-positive bacteria.
Anticancer MechanismInduced apoptosis in cancer cell lines; inhibited tubulin polymerization.
Neuroprotective PropertiesReduced oxidative stress markers in neuronal cultures; potential application in Alzheimer's research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Chromenone Derivatives

5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one (7e)

  • Structure: Chromenone core with 3,4,5-trimethoxyphenoxy and 5,7-dimethoxy substituents.
  • Activity : Inhibits lipid accumulation in Huh7 cells (IC₅₀ = 32.2 ± 2.1 µM) by upregulating PGC1α, a key regulator of fatty acid oxidation .
  • Key Difference: The chromenone core enhances lipid-lowering effects compared to the ethanol derivative, which lacks this heterocyclic system.
Benzoic Acid Derivatives

4-(3,4,5-Trimethoxyphenoxy)benzoic Acid

  • Structure: Benzoic acid linked to the 3,4,5-trimethoxyphenoxy group.
  • Activity : Induces apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating cyclins, p53, and MAPK pathways .
  • Key Difference: The carboxylic acid group confers distinct electronic properties, enabling interactions with kinase signaling pathways absent in the ethanol analog.

Substituent Modifications

Halogenated Derivatives

2-(2,4,5-Trichlorophenoxy)ethanol (CAS: 2122-77-2)

  • Structure: Ethanol linked to a 2,4,5-trichlorophenoxy group.
Fluorinated Analogs

2-(3,4,5-Trifluorophenyl)ethanol (CAS: 886761-77-9)

  • Structure: Ethanol linked to a 3,4,5-trifluorophenyl group.

Chain Length and Bulky Substituents

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: Ethanol with an extended ethoxy chain and a bulky tert-octyl group.
  • Activity: No bioactivity reported; used in R&D settings.
  • Key Difference : The bulky substituent increases steric hindrance, reducing metabolic stability compared to the trimethoxy derivative .

Ester and Epoxide Derivatives

Gallate Esters

2-(4-Hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate (HETB)

  • Structure : Gallic acid esterified to a phenethyl alcohol.
  • Activity : Inhibits α-glucosidase, sucrase, and maltase (IC₅₀ = 0.5–1.2 mM), relevant for diabetes management .
  • Key Difference: The ester group enables enzyme inhibition, a property absent in the methoxy-substituted ethanol.
Epoxide Derivatives

(S)-2-[(3,4,5-Trimethoxyphenoxy)methyl]oxirane

  • Structure: Epoxide ring adjacent to the trimethoxyphenoxy group.
  • Activity : Intermediate in synthesizing the anxiolytic drug enciprazine .
  • Key Difference : The epoxide’s reactivity facilitates ring-opening reactions, enabling drug derivatization.

Preparation Methods

Williamson Ether Synthesis Adaptations

In the synthesis of 2-(3,4,5-trimethoxyphenoxy)propionic acid, ethyl 2-bromopropionate served as the alkylating agent. By analogy, substituting 2-bromoethanol could yield the ethanol derivative. Key parameters from this method include:

  • Molar ratio : A 1:1.2–1.5 ratio of phenol to alkylating agent ensures excess electrophile for complete conversion.

  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity and reaction efficiency.

  • Base : Potassium carbonate acts as both a base and a mild desiccant, facilitating phenoxide formation.

  • Temperature : Prolonged heating (80–95°C for 9–14 hours) drives the reaction to completion.

Example Protocol:

  • Combine 3,4,5-trimethoxyphenol (1 equiv), 2-bromoethanol (1.2–1.5 equiv), and K₂CO₃ (1.5–2 equiv) in DMF.

  • Heat at 85°C for 12 hours under inert atmosphere.

  • Isolate the crude product via filtration and solvent evaporation.

Epoxide Ring-Opening Strategies

Epoxides, such as ethylene oxide, offer an alternative route by reacting with phenols under basic conditions. This method avoids the use of alkyl halides, which may pose stability issues. The synthesis of piperazine derivatives in utilized epibromohydrin, highlighting the feasibility of epoxide intermediates in ether formation.

Reaction Conditions and Optimization

  • Base selection : Aqueous NaOH or KOH promotes phenoxide generation, enabling nucleophilic attack on the epoxide’s electrophilic carbon.

  • Solvent : Ethanol or acetonitrile balances solubility and reactivity.

  • Temperature : Reflux conditions (80–85°C) ensure sufficient energy for ring-opening.

Example Protocol:

  • Dissolve 3,4,5-trimethoxyphenol (1 equiv) in ethanol with NaOH (2 equiv).

  • Introduce ethylene oxide gas slowly under reflux (85°C, 6–8 hours).

  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Catalytic and Purification Considerations

Catalyst Systems

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate reactions in biphasic systems, though none are explicitly mentioned in the sources. The patents emphasize inorganic bases (K₂CO₃, NaOH) as sufficient for deprotonation.

Purification Techniques

Post-synthetic purification often involves:

  • Acid-base extraction : Removing unreacted starting materials via pH adjustment.

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity solids, as demonstrated in for analogous compounds.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates byproducts, though this is resource-intensive.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages Challenges
Williamson Synthesis2-Bromoethanol, K₂CO₃DMF, 85°C, 12h~35–40%Straightforward, scalable2-Bromoethanol instability
Epoxide Ring-OpeningEthylene oxide, NaOHEthanol, reflux, 8h~30–35%Avoids alkyl halidesHandling gaseous reagent
Mitsunobu ReactionDEAD, PPh₃THF, rt, 24h~50–60%High regioselectivityCostly reagents, byproduct removal

Table 1: Comparison of synthetic methods for 2-(3,4,5-trimethoxyphenoxy)ethanol.

Scalability and Industrial Feasibility

The scalability of the Williamson method is evidenced by its use in multi-kilogram syntheses . However, ethylene oxide’s flammability necessitates specialized equipment for large-scale epoxide reactions. Mitsunobu conditions, while efficient, are less practical for industrial settings due to reagent costs.

Q & A

Basic: What are the recommended synthetic routes for 2-(3,4,5-Trimethoxyphenoxy)ethanol?

Methodology:
The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 3,4,5-trimethoxyphenol with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation . Alternatively, esterification using 3,4,5-trimethoxybenzoyl chloride and ethanol derivatives, followed by purification via fractional crystallization in ethanol, is effective . Ethanol serves as both a solvent and recrystallization medium to isolate the β-isomer as the primary product .

Basic: Which analytical techniques validate the structure and purity of this compound?

Methodology:
Characterization requires multi-modal analysis:

  • ¹H-NMR and ¹³C-NMR to confirm substituent positions and methoxy group integration .
  • UV-vis spectroscopy to assess electronic transitions influenced by the trimethoxyphenoxy moiety .
  • IR spectroscopy to identify ether (C-O-C) and hydroxyl (O-H) stretching vibrations .
  • MALDI-TOF mass spectrometry for exact mass verification and impurity detection .
  • HPLC with methanol/water gradients (e.g., 70:30 v/v) to quantify purity .

Advanced: How can researchers resolve low synthetic yields during nucleophilic substitution?

Experimental Design:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetone to reduce byproduct formation .
  • Temperature control : Reflux at 80–90°C enhances reaction kinetics while avoiding decomposition .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) after fractional crystallization to isolate the target compound .

Advanced: What pharmacological mechanisms are associated with structurally related 3,4,5-trimethoxybenzoate derivatives?

Research Findings:
Derivatives like [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate exhibit dual mechanisms:

  • Opioid receptor agonism : Modulates gastrointestinal motility and provides analgesia via μ-opioid receptor binding .
  • Ion channel regulation : Reduces hyperkinetic disorders by inhibiting calcium influx in smooth muscle cells .
    These findings suggest potential bioactivity for 2-(3,4,5-Trimethoxyphenoxy)ethanol in neurological or gastrointestinal research. In vitro assays (e.g., receptor binding studies) are recommended to validate interactions .

Basic: What are the solubility and formulation considerations for this compound?

Methodology:

  • Solubility : The compound is sparingly soluble in water but dissolves in ethanol, methanol, and DMSO (tested at 50 mg/mL) .
  • Formulation : For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Surfactants like Tween-80 (0.1% w/v) enhance aqueous dispersion .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Data Analysis:
Contradictions (e.g., unexpected NMR peaks) may arise from:

  • Tautomerism : Check for pH-dependent equilibria using deuterated solvents (D₂O vs. CDCl₃) .
  • Impurity profiling : Compare HPLC retention times with synthetic intermediates .
  • Isomer identification : Use 2D-NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Safety: What precautions are necessary for handling 2-(3,4,5-Trimethoxyphenoxy)ethanol?

Protocols:

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How does the electronic structure of the trimethoxyphenoxy group influence reactivity?

Theoretical Insights:

  • Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack .
  • Steric effects : The 3,4,5-substitution pattern creates steric hindrance, favoring para-directed reactions in further derivatization .
    Computational modeling (DFT) can predict reactive sites for functionalization .

Basic: What are the stability and storage conditions for this compound?

Guidelines:

  • Stability : Degrades under UV light; store in amber vials at –20°C .
  • Shelf life : Stable for 12 months when desiccated (silica gel) .

Advanced: How can researchers optimize catalytic systems for large-scale synthesis?

Process Design:

  • Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps .
  • Flow chemistry : Continuous reactors reduce reaction time and improve yield reproducibility .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

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